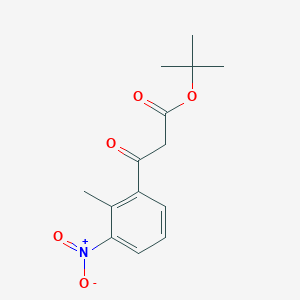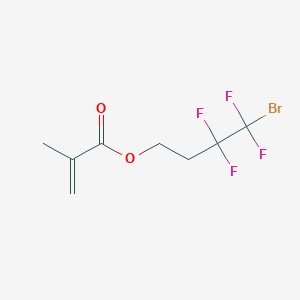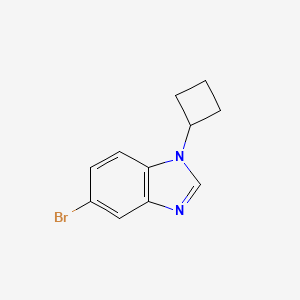
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and an oxopropanoate moiety
Métodos De Preparación
The synthesis of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, aqueous acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. The nitro group can be reduced by nitroreductases to form the corresponding amine, which can then participate in further biochemical reactions. These transformations can affect various cellular processes, including signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
tert-Butyl 3-(3-nitrophenyl)-3-oxopropanoate: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
tert-Butyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate: The position of the nitro group on the phenyl ring is different, which can influence the compound’s chemical properties and interactions with molecular targets.
tert-Butyl 3-(2-methyl-3-aminophenyl)-3-oxopropanoate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO5/c1-9-10(6-5-7-11(9)15(18)19)12(16)8-13(17)20-14(2,3)4/h5-7H,8H2,1-4H3 |
Clave InChI |
QTHPBWGWPPCIGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)






